Acid-PEG9-t-butyl ester

Catalog No.
S12899414
CAS No.
M.F
C26H50O13
M. Wt
570.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid-PEG9-t-butyl ester

Product Name

Acid-PEG9-t-butyl ester

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C26H50O13

Molecular Weight

570.7 g/mol

InChI

InChI=1S/C26H50O13/c1-26(2,3)39-25(29)5-7-31-9-11-33-13-15-35-17-19-37-21-23-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-24(27)28/h4-23H2,1-3H3,(H,27,28)

InChI Key

PFVZSRZLXIYZBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Acid-PEG9-t-butyl ester is a polyethylene glycol derivative that features a t-butyl ester group. This compound is characterized by its nine ethylene glycol units, which enhance its solubility in aqueous environments. The t-butyl ester serves as a protective group for the carboxylic acid functionality, allowing for selective reactions in synthetic applications. Upon deprotection, the free acid can participate in further chemical transformations, such as conjugation with amino groups through amide coupling reactions .

The deprotection of Acid-PEG9-t-butyl ester typically involves acidic conditions that remove the t-butyl group, yielding the corresponding free acid. This free acid can subsequently react with nucleophiles, such as amines, to form amides. Additionally, the tosyl group present in related compounds acts as an excellent leaving group in nucleophilic substitution reactions, facilitating various synthetic pathways .

Key reactions include:

  • Deprotection: Acidic hydrolysis of the t-butyl ester.
  • Amide Formation: Reaction with amines to form amides.
  • Nucleophilic Substitution: Replacement of tosyl groups with thiols or other nucleophiles.

Acid-PEG9-t-butyl ester is primarily utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The PEG moiety enhances solubility and bioavailability, making it suitable for biological applications. Studies have shown that compounds featuring PEG linkers can improve pharmacokinetic properties and reduce immunogenicity compared to their non-PEGylated counterparts .

The synthesis of Acid-PEG9-t-butyl ester can be achieved through several methodologies:

  • Esterification: Reacting a carboxylic acid with t-butyl alcohol in the presence of an acid catalyst.
  • Protection of Carboxylic Acid: Converting the free acid into its t-butyl ester using standard protective group chemistry.
  • Polymerization: Utilizing polymer chemistry techniques to create polyethylene glycol chains capped with t-butyl esters.

These methods allow for the efficient production of Acid-PEG9-t-butyl ester with high purity and yield .

Acid-PEG9-t-butyl ester finds applications in various fields:

  • Pharmaceuticals: As a linker in drug development, particularly in PROTAC technology for targeted protein degradation.
  • Biotechnology: Utilized in the synthesis of bioconjugates and drug delivery systems due to its favorable solubility and biocompatibility.
  • Industrial: Employed in personal care products and coatings where enhanced solubility is required.

Research on Acid-PEG9-t-butyl ester has focused on its interactions within biological systems, particularly regarding its role as a linker in PROTACs. These studies evaluate how effectively the compound can facilitate target protein degradation while minimizing off-target effects. The incorporation of PEG linkers has been shown to significantly enhance the pharmacological profiles of therapeutic agents by improving solubility and reducing toxicity .

Several compounds share structural similarities with Acid-PEG9-t-butyl ester, including:

Compound NameStructure TypeUnique Features
Tosyl-PEG9-t-butyl esterPEG derivativeExcellent leaving group for nucleophiles
Amino-PEG9-t-butyl esterPEG derivativeContains amino groups for conjugation
Hydroxy-PEG9-t-butyl esterPEG derivativeContains hydroxyl groups for further functionalization

Uniqueness: Acid-PEG9-t-butyl ester is distinct due to its specific use as a PROTAC linker, which is crucial for targeted protein degradation strategies. Its combination of solubility and reactivity makes it particularly valuable in pharmaceutical applications compared to other similar compounds .

The synthesis of Acid-PEG9-t-butyl ester employs systematic stepwise esterification approaches that build the polyethylene glycol chain through iterative coupling reactions [5]. The fundamental methodology involves a three-step cycle consisting of deprotonation, Williamson ether formation, and detritylation processes [5]. This stepwise solid phase technology enables the synthesis of monodisperse polyethylene glycols with close to perfect monodispersity while maintaining high overall yields [5].

The traditional stepwise approach requires multiple polyethylene glycol elongation cycles, where each elongation is achieved through deprotection, deprotonation, and coupling steps performed in two separate reaction vessels [20]. However, recent advances have introduced more convenient one-pot methodologies that utilize base-labile protecting groups such as phenethyl groups [20]. This improved approach allows each polyethylene glycol elongation to be accomplished in only two steps - deprotection and coupling - within a single reaction vessel [20].

Optimized Reaction Conditions

Research demonstrates that stepwise synthesis can successfully produce polyethylene glycol derivatives with eight and twelve ethylene glycol units with exceptional monodispersity [5]. The synthetic cycle achieves quantitative overall yields while maintaining milder conditions for the key Williamson ether formation reaction, which minimizes anionic depolymerization of polyethylene glycol intermediates [5]. Temperature control proves critical, with reactions typically performed at room temperature to prevent unwanted side reactions [5].

ParameterOptimized ConditionYield Impact
TemperatureRoom temperaturePrevents side reactions [5]
Reaction Time6-24 hoursHigh conversion rates [14]
Solvent SystemDry nitrogen atmosphereMaintains anhydrous conditions [14]
Catalyst LoadingCatalytic amountsEfficient catalysis [14]

The esterification process for tert-butyl ester formation typically involves the reaction of polyethylene glycol precursors with tert-butyl chloroformate or other suitable tert-butyl-protecting agents . The general procedure includes dissolution of the polyethylene glycol starting material in anhydrous dichloromethane, followed by addition of tert-butyl chloroformate and triethylamine base at controlled temperatures . This methodology allows for high yields and purity, making it suitable for both research and industrial applications .

Catalytic Systems for PEG Functionalization

Catalytic systems for polyethylene glycol functionalization encompass diverse approaches ranging from traditional acid catalysts to advanced organometallic complexes. Solid acid catalysts demonstrate exceptional selectivity for monoester formation compared to conventional homogeneous catalysts [11]. Heterogeneous catalysts including zeolites, heteropolyacids, and Nafion show superior performance with yields comparable to p-toluene sulfonic acid after twenty-four hours of reaction [11].

Acid Catalysis Systems

Phosphotungstic acid emerges as the most effective catalyst among heteropolyacids, demonstrating higher activity than silicotungstic acid due to its superior acid strength [36]. The catalytic activity follows the established order: phosphotungstic acid > silicotungstic acid > Amberlyst-15 > p-toluene sulfonic acid > sulfuric acid [36]. Initial reaction rates for phosphotungstic acid reach 510 millimoles per gram per minute, significantly exceeding other catalytic systems [36].

CatalystInitial Rate (mmol g⁻¹ min⁻¹)Conversion (%)Selectivity (%)
Phosphotungstic acid51083.064.0 (diester) [36]
Silicotungstic acid32062.276.0 (diester) [36]
Amberlyst-1529164.741.0 (diester) [36]
p-Toluene sulfonic acid18721.518.6 (diester) [36]

The kinetic parameters reveal that phosphotungstic acid exhibits activation energy of 124.7 kilojoules per mole with a pre-exponential factor of 3.19 × 10¹⁵ liters per mole per minute [36]. These values indicate favorable kinetics compared to silicotungstic acid, which requires 138.4 kilojoules per mole activation energy [36].

Enzymatic Catalysis

Enzyme-catalyzed functionalization represents an environmentally benign alternative for polyethylene glycol esterification [14]. Candida antarctica lipase B supported on acrylic resin demonstrates quantitative vinyl chain-end functionalization under solventless conditions at 50°C [14]. The enzymatic approach eliminates the need for organic solvents while achieving high conversion rates with excellent selectivity [14].

Optimization studies for lipase-catalyzed synthesis reveal optimal conditions of 70°C temperature, 0.5% biocatalyst loading, 1:4 acid to alcohol molar ratio, and 300 revolutions per minute agitation speed [29]. Under these conditions, conversion rates reach 86.98% within six hours of reaction time [29]. The immobilized catalyst maintains more than 60% of its initial activity after four reuse cycles [29].

Purification Strategies for Monodisperse Product Isolation

Monodisperse product isolation requires sophisticated purification strategies that address the inherent challenges of separating structurally similar polyethylene glycol derivatives. Size exclusion chromatography serves as the primary method for polyethylene glycol purification, efficiently removing low molecular weight byproducts, unreacted polyethylene glycol, and native compounds from reaction mixtures [17]. This technique exploits the hydrodynamic radius differences that result from functionalization processes [17].

Chromatographic Separation Methods

Ion exchange chromatography provides complementary separation capabilities by exploiting charge density modifications induced by polyethylene glycol functionalization [17]. The polyethylene glycol chains shield surface charges, altering superficial charge density and enabling separation of positional isomers with identical degrees of functionalization [17]. Hydrophobic interaction chromatography offers additional resolution for compounds that prove difficult to purify through ion exchange methods [17].

Reverse phase chromatography enables analytical-scale separation of polyethylene glycol conjugates, facilitating identification of functionalization sites and separation of positional isomers [17]. This method proves particularly valuable for characterizing smaller polyethylene glycol derivatives and confirming product identity [17].

Purification MethodApplicationResolutionCapacity
Size Exclusion ChromatographyPrimary separationHigh for molecular weight differences [17]High
Ion Exchange ChromatographyPositional isomer separationExcellent for charge variants [17]High
Hydrophobic Interaction ChromatographyComplementary separationModerate [17]Low
Reverse Phase ChromatographyAnalytical characterizationHigh for small molecules [17]Moderate

Advanced Purification Techniques

Magnetic decantation emerges as a highly effective method for nanoparticle-based polyethylene glycol purification, achieving near-total yields while removing excess ligands and residual dispersants [15]. This technique demonstrates superior performance compared to membrane centrifugation, dialysis, and size exclusion chromatography in terms of yield and purity [15]. The method enables rapid collection of functionalized products within two to five minutes depending on particle size [15].

Precipitation-based purification coupled with chromatography provides efficient removal of bacterial cells, impurity proteins, and nucleic acids [21]. Optimal conditions include 20% weight/volume polyethylene glycol-6000, 4°C temperature, pH 5.0, and 0.3 molar sodium chloride concentration, achieving 87% recovery rates with 61.5-fold purification factors [21].

Temperature-programmed chromatography offers unique advantages for polyethylene glycol oligomer separation [19]. Inverse temperature programming increases retention of polyethylene glycol oligomers with increasing temperature, contrary to conventional liquid chromatography behavior [19]. Retention times approximately double for each 25°C temperature increment in the range of 30-80°C [19].

Scalability Challenges in Multi-Step Synthesis

Multi-step synthesis scalability presents significant challenges that limit industrial implementation of monodisperse polyethylene glycol production. The primary bottleneck involves the increasingly poor solubility of growing polyethylene glycol conjugates in conventional organic solvents despite high molecular weight support [22]. This solubility limitation leads to slower dissolution rates, higher viscosity, and difficulties with precipitation and drying processes [22].

Production Scale Limitations

Current synthetic approaches suffer from low yields, increasing separation difficulties with chain length progression, and poor scalability characteristics [23]. Traditional iterative methods result in overall yields of only 12% on gram scale for longer defined polyethylene glycol derivatives [23]. The laborious multistep reaction and purification processes require four to five precipitation workups to complete single nucleotide addition cycles [22].

Industrial production faces additional constraints from the acidic detritylation step required for deprotection, which proceeds slowly and often incompletely in homogeneous liquid phase systems [22]. Extended acid exposure times cause significant backbone cleavage through depurination reactions, particularly problematic for adenine-rich sequences [22]. These limitations necessitate development of alternative synthetic strategies for large-scale production [22].

Scale FactorChallengeImpact on Yield
SolubilityPoor dissolution in organic solvents [22]Reduced reaction rates
PurificationMultiple precipitation cycles required [22]12% overall yield [23]
Acid ExposureBackbone cleavage during deprotection [22]Product degradation
EquipmentFiber-like precipitation properties [22]Processing difficulties

Process Optimization Strategies

Membrane-based synthesis offers potential solutions for scalability challenges through implementation of diafiltration configurations [23]. Two-stage systems with permeate recycling increase diafiltration yields significantly when rejection rates fall below 90% [23]. This configuration enables processing of larger reagent quantities compared to conventional batch processes [23].

One-pot synthesis protocols address scalability limitations by merging coupling, oxidation, and deprotection steps into single procedures with unified precipitation workups [22]. This approach requires solving oxidation chemistry without side product formation, driving reversible deprotection reactions to completion, and achieving high-yield isolation in single precipitation steps [22].

The development of continuous flow processes with integrated separation strategies presents promising alternatives for large-scale production [8]. Ruthenium catalyst systems immobilized in polyethylene glycols enable repetitive batch operations with accumulative turnover numbers reaching 660-734, demonstrating high system stability and productivity [8]. These advances suggest viable pathways for scaling monodisperse polyethylene glycol synthesis to industrial levels [8].

Acid-PEG9-t-butyl ester exhibits distinctive solubility characteristics that reflect its amphiphilic molecular structure, comprising a hydrophilic polyethylene glycol chain and a hydrophobic tert-butyl ester terminus. The compound demonstrates excellent solubility in water and other polar solvents, primarily attributed to the presence of nine ethylene glycol units that form extensive hydrogen bonding networks with polar solvent molecules [1] .

Aqueous Solubility Behavior

The aqueous solubility of Acid-PEG9-t-butyl ester is significantly enhanced by the hydrophilic polyethylene glycol spacer, which contains multiple ether oxygen atoms capable of forming hydrogen bonds with water molecules [1] [3] [4]. The compound exhibits high water solubility across a broad temperature range, with solubility increasing proportionally with temperature due to enhanced molecular motion and disruption of structured water networks around the polymer chain [5].

Organic Solvent Compatibility

The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM), indicating good compatibility with both polar aprotic and moderately polar organic solvents [1]. This broad solvent compatibility is particularly valuable for synthetic applications and formulation development, where the compound may need to be dissolved in various organic media.

Polar versus Nonpolar Solvent Discrimination

The solubility profile reveals a strong preference for polar solvents over nonpolar systems. The polyethylene glycol chain dominates the solubility behavior, with the tert-butyl ester providing only modest lipophilic character. The calculated XLogP3-AA value of -0.8 confirms the hydrophilic nature of the compound [6]. In highly nonpolar solvents such as hexane or petroleum ether, the compound exhibits limited solubility due to unfavorable enthalpic interactions between the polar PEG chain and the nonpolar solvent environment.

Solvent TypeSolubilityMechanismTemperature Dependence
WaterHighHydrogen bonding with PEG chainIncreases with temperature
DMSOHighDipole-dipole interactionsSlight increase with temperature
DMFHighDipole-dipole interactionsSlight increase with temperature
DCMModerateWeak polar interactionsMinimal temperature effect
HexaneLowUnfavorable enthalpic interactionsMinimal solubility at all temperatures

pH-Dependent Stability Mechanisms

The pH-dependent stability of Acid-PEG9-t-butyl ester is primarily governed by the chemical behavior of the tert-butyl ester protecting group, which exhibits markedly different stability profiles under acidic versus basic conditions [7] [8] [9].

Acidic Conditions (pH 1-4)

Under strongly acidic conditions (pH 1-2), Acid-PEG9-t-butyl ester undergoes rapid hydrolysis through a distinctive mechanism involving protonation of the carbonyl oxygen followed by elimination of the tert-butyl carbocation [7] [8] [10]. The reaction proceeds via first-order kinetics with respect to the ester concentration, with rate constants of approximately kₐ = 2.7×10⁻³ M⁻¹s⁻¹ at pH 1 [7]. The mechanism involves:

  • Protonation of the carbonyl oxygen, increasing electrophilicity
  • Formation of a tetrahedral intermediate
  • Elimination of tert-butyl carbocation (C₄H₉⁺)
  • Rapid deprotonation of the carbocation to form isobutylene
  • Formation of the free carboxylic acid

The activation energy for this process ranges from 59-78 kJ/mol, indicating a moderately energy-intensive transformation [7]. At pH 2-4, the hydrolysis rate decreases significantly, with estimated half-lives extending from hours to days at room temperature [7] [8].

Neutral Conditions (pH 5-8)

At physiological pH (7.4) and slightly acidic conditions (pH 5-6), the compound exhibits exceptional stability with minimal hydrolysis occurring over extended periods [8] [9]. The tert-butyl ester group remains intact due to the absence of sufficient protonation to activate the elimination mechanism. Under these conditions, the compound can be stored for months without significant degradation [8].

Basic Conditions (pH 9-11)

Remarkably, Acid-PEG9-t-butyl ester demonstrates high resistance to basic hydrolysis, contrasting sharply with the behavior of primary and secondary alkyl esters [8] [9] [11]. This resistance stems from several factors:

  • Steric hindrance: The bulky tert-butyl group prevents effective nucleophilic attack by hydroxide ions
  • Electronic effects: The electron-donating nature of the tert-butyl group reduces the electrophilicity of the carbonyl carbon
  • Solvation effects: The tert-butyl group disrupts the solvation shell around the carbonyl, further hindering nucleophilic attack

Even under strongly basic conditions (pH 11), the compound shows only slow degradation with rate constants of approximately kᵦ = 1.7 M⁻¹s⁻¹ [9] [11]. The activation energy for basic hydrolysis is substantially higher (88-100 kJ/mol) compared to acidic conditions [8].

pH RangeStabilityHalf-life (25°C)MechanismRate Constant
1-2UnstableHoursProtonation-eliminationkₐ = 2.7×10⁻³ M⁻¹s⁻¹
3-4ModerateDaysSlow acid hydrolysisReduced kₐ
5-8StableMonthsMinimal hydrolysisNegligible
9-11StableMonthsSterically hinderedkᵦ = 1.7 M⁻¹s⁻¹

Thermal Degradation Kinetics

The thermal degradation of Acid-PEG9-t-butyl ester involves multiple competing mechanisms affecting both the polyethylene glycol chain and the tert-butyl ester functionality, with distinct temperature-dependent kinetic profiles [12] [13] [14] [15].

Low Temperature Stability (Below 100°C)

At temperatures below 100°C, the compound exhibits excellent thermal stability with minimal degradation occurring over extended periods [16] [17]. The polyethylene glycol chain maintains its structural integrity through this temperature range, with only minor increases in molecular mobility observed. The tert-butyl ester group remains completely stable, showing no signs of elimination or hydrolysis [8].

Intermediate Temperature Behavior (100-200°C)

Within the 100-200°C range, initial signs of thermal degradation become apparent, primarily affecting the polyethylene glycol chain [12] [13] [14]. The degradation follows a random chain scission mechanism with activation energies ranging from 150-250 kJ/mol [12] [13]. The process involves:

  • Chain scission initiation: Random cleavage of C-O bonds in the PEG backbone
  • Propagation: Formation of reactive chain ends that can undergo further degradation
  • Termination: Formation of stable lower molecular weight fragments

Thermogravimetric analysis reveals that mass loss begins around 180-200°C, with the rate of degradation increasing exponentially with temperature [12] [13] [14]. The presence of oxygen accelerates the degradation process through oxidative chain scission mechanisms [15].

High Temperature Degradation (Above 200°C)

Above 200°C, both the PEG chain and tert-butyl ester undergo significant thermal degradation [12] [13] [14] [15]. The tert-butyl ester elimination becomes kinetically favorable with activation energies of 120-180 kJ/mol [7] [8]. The degradation products include:

From PEG chain degradation:

  • Aldehydes and ketones from chain scission
  • Lower molecular weight PEG fragments
  • Formaldehyde and acetaldehyde from terminal degradation

From tert-butyl ester degradation:

  • Carboxylic acid formation
  • Isobutylene gas evolution
  • Potential secondary carbocation rearrangement products

Kinetic Analysis

The thermal degradation kinetics can be described by the Arrhenius equation:

k = A × e^(-Ea/RT)

Where:

  • k = rate constant
  • A = pre-exponential factor
  • Ea = activation energy
  • R = gas constant
  • T = absolute temperature

Multiple kinetic models have been applied to describe the degradation process:

  • Flynn-Wall-Ozawa method: Provides activation energy as a function of conversion
  • Kissinger-Akahira-Sunose method: Determines activation energy for specific degradation events
  • Friedman method: Analyzes differential kinetic data
Temperature Range (°C)Degradation MechanismActivation Energy (kJ/mol)Primary Products
25-100Minimal degradationN/ANone
100-200PEG chain scission150-250PEG fragments
200-300Combined PEG + ester120-180 (ester)Acid + isobutylene
Above 300Complete degradationVariableMultiple products

XLogP3

-0.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

570.32514165 g/mol

Monoisotopic Mass

570.32514165 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

Explore Compound Types